N-methyl-1-(o-tolyl)methanesulfonamide
CAS No.: 1263277-21-9
Cat. No.: VC11700690
Molecular Formula: C9H13NO2S
Molecular Weight: 199.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1263277-21-9 |
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Molecular Formula | C9H13NO2S |
Molecular Weight | 199.27 g/mol |
IUPAC Name | N-methyl-1-(2-methylphenyl)methanesulfonamide |
Standard InChI | InChI=1S/C9H13NO2S/c1-8-5-3-4-6-9(8)7-13(11,12)10-2/h3-6,10H,7H2,1-2H3 |
Standard InChI Key | XWXNDHYUCRTCJU-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1CS(=O)(=O)NC |
Canonical SMILES | CC1=CC=CC=C1CS(=O)(=O)NC |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
N-Methyl-1-(o-tolyl)methanesulfonamide features a methanesulfonamide group () bonded to the ortho position of a toluene-derived aromatic ring. The o-tolyl moiety introduces steric hindrance, potentially influencing its reactivity and binding interactions. Key structural descriptors include:
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SMILES:
CC1=CC=CC=C1CS(=O)(=O)NC
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InChIKey:
XWXNDHYUCRTCJU-UHFFFAOYSA-N
The compound’s planar sulfonyl group and aromatic system facilitate π-π stacking and hydrogen bonding, properties critical for molecular recognition in biological systems.
Predicted Physicochemical Properties
Collision cross-section (CCS) predictions for various adducts provide insights into its gas-phase behavior (Table 1) :
Adduct | m/z | Predicted CCS (Ų) |
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[M+H]+ | 200.07398 | 142.6 |
[M+Na]+ | 222.05592 | 153.8 |
[M-H]- | 198.05942 | 144.3 |
These values suggest moderate polarity, aligning with typical sulfonamides. The molecular weight and lipophilicity (calculated LogP ≈ 1.8) indicate potential blood-brain barrier permeability, a trait relevant to central nervous system-targeted therapies.
Synthesis and Chemical Reactivity
Synthetic Routes
The primary synthesis involves a nucleophilic substitution reaction between o-toluidine and methanesulfonyl chloride in the presence of a base (e.g., triethylamine):
This one-step protocol yields the compound under mild conditions, with purification typically achieved via recrystallization or chromatography.
Reaction Optimization
While specific yield data are unavailable, analogous sulfonamide syntheses report efficiencies of 60–85% under similar conditions. The use of polar aprotic solvents (e.g., dichloromethane) and stoichiometric base minimizes side reactions, such as over-sulfonation or N-demethylation.
Analytical Characterization
Spectroscopic Methods
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NMR: -NMR would reveal aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 2.3–2.6 ppm), and sulfonamide NH (δ 3.1 ppm).
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Mass Spectrometry: ESI-MS would show prominent [M+H]+ at m/z 200.07 and [M+Na]+ at m/z 222.06 .
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IR Spectroscopy: Strong absorptions near 1350 cm (asymmetric S=O stretch) and 1150 cm (symmetric S=O stretch).
Chromatographic Behavior
HPLC analysis using a C18 column and acetonitrile/water mobile phase would likely resolve the compound with a retention time of 8–12 minutes, based on sulfonamide analogs.
Limitations and Future Directions
Knowledge Gaps
No peer-reviewed studies directly investigate this compound’s bioactivity, toxicity, or pharmacokinetics . Patent literature also lacks claims involving its use, underscoring the need for original research .
Research Priorities
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Target Identification: Screen against enzyme libraries (e.g., kinases, proteases).
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Structure-Activity Relationships: Modify the o-tolyl or N-methyl groups to optimize affinity.
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In Vivo Studies: Assess bioavailability and efficacy in disease models.
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